Paclitaxel-d5
Overview
Description
Synthesis Analysis
The synthesis of paclitaxel derivatives, including paclitaxel-d5, involves complex chemical processes. For instance, the ABC ring of paclitaxel has been synthesized using SmI2-mediated cyclization, highlighting a convergent synthetic approach to its complex structure (Fukaya et al., 2015). Additionally, the total synthesis of paclitaxel has been achieved through methods such as double Rubottom oxidation, demonstrating the chemical feasibility of synthesizing such a complex molecule (Iiyama et al., 2021).
Molecular Structure Analysis
The crystal and molecular structure of paclitaxel has been determined, providing insight into its conformational preferences and potential interactions with microtubules (Mastropaolo et al., 1995). This structural information is crucial for understanding how paclitaxel-d5 might interact with biological targets.
Chemical Reactions and Properties
The chemical reactions and properties of paclitaxel and its derivatives are complex, with studies focusing on the effects of modifications on its biological activity. For example, modifications to the D-ring of paclitaxel have been explored to understand the role of the oxetane ring in its anticancer activity (Gunatilaka et al., 1999).
Physical Properties Analysis
The physical properties of paclitaxel, such as solubility and formulation into nanoparticles for delivery, have been extensively studied. Innovations in solubilization and delivery methods aim to enhance the therapeutic potential and reduce the side effects of paclitaxel (Ooya et al., 2004).
Chemical Properties Analysis
The chemical properties of paclitaxel, including its interactions with biomolecules and its stability in biological environments, are pivotal for its efficacy as a drug. Studies on paclitaxel's interactions with lipids and other components of biological membranes offer insights into its mechanism of action and potential pathways for targeted delivery (Zhao & Feng, 2005).
Scientific Research Applications
Anti-cancer Effects : Paclitaxel-d5 exhibits anti-migrational, anti-invasive, and anti-proliferative effects on human glioma cell lines, with GaMg cells being more sensitive to it than D-54Mg cells (Terzis et al., 1997). It also promotes antitumor immunity by reprogramming tumor-associated macrophages to an M1-like profile (Wanderley et al., 2018). In combination with other compounds, paclitaxel-d5 shows synergistic anticancer effects on lung cancer cells and suppresses tumor growth in a nude mouse xenograft model (Tan et al., 2018).
Understanding Pain and Resistance in Cancer Treatment : It is used to study pain in cancer patients and find ways to avoid neurotoxicity that limits paclitaxel therapy (Polomano et al., 2001). Research also explores overcoming paclitaxel resistance in various cancer types, such as breast cancer, by targeting specific genetic pathways or molecular inhibitors (Cai et al., 2014), (Hou et al., 2017).
Drug Delivery Systems : Novel drug delivery systems for paclitaxel, like nanoparticles and liposomes, are being studied for targeted therapy and improved efficacy (Zhao et al., 2010), (Xiao et al., 2009).
Pharmacogenetics and Biomarker Development : The pharmacogenetics of paclitaxel metabolism is crucial for individualizing dosing for specific tumor sites (Spratlin & Sawyer, 2007). Additionally, researchers are working on developing a biomarker to identify patients who benefit from paclitaxel therapy (Weaver, 2014).
Alternative Sources and Metabolic Engineering : Efforts are being made to derive paclitaxel-d5 from alternative sources and manipulate metabolic pathways to meet the community's need for this medicine (Sabzehzari et al., 2020).
Safety And Hazards
properties
IUPAC Name |
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-1,9-dihydroxy-15-[(2R,3S)-2-hydroxy-3-[(2,3,4,5,6-pentadeuteriobenzoyl)amino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H51NO14/c1-25-31(60-43(56)36(52)35(28-16-10-7-11-17-28)48-41(54)29-18-12-8-13-19-29)23-47(57)40(61-42(55)30-20-14-9-15-21-30)38-45(6,32(51)22-33-46(38,24-58-33)62-27(3)50)39(53)37(59-26(2)49)34(25)44(47,4)5/h7-21,31-33,35-38,40,51-52,57H,22-24H2,1-6H3,(H,48,54)/t31-,32-,33+,35-,36+,37+,38-,40-,45+,46-,47+/m0/s1/i8D,12D,13D,18D,19D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCINICONZNJXQF-JQTCHTAZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)N[C@@H](C2=CC=CC=C2)[C@H](C(=O)O[C@H]3C[C@]4([C@H]([C@H]5[C@@]([C@H](C[C@@H]6[C@]5(CO6)OC(=O)C)O)(C(=O)[C@@H](C(=C3C)C4(C)C)OC(=O)C)C)OC(=O)C7=CC=CC=C7)O)O)[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H51NO14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
858.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Paclitaxel-d5 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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